TRPV3 Receptor Activation: EC50 Comparison with Citronellal, Linalool, and Citral
In a direct head-to-head whole-cell patch-clamp study on hTRPV3 expressed in HEK293 cells, 2-isopropyl-5-methyl-2-hexenal (isodihydrolavandulal) activated TRPV3 with an EC50 of 6.54 ± 0.5 mM (n=7 cells), compared with citronellal (EC50 5.78 ± 0.72 mM), linalool (EC50 6.19 ± 0.6 mM), and citral (EC50 6.61 ± 0.93 mM) [1]. The compound is statistically equipotent to citral, 13% weaker than citronellal, and 6% stronger than linalool. This differential activation profile is relevant for applications where TRPV3-mediated sensory responses (skin feeling, warming, or cooling) must be precisely tuned.
| Evidence Dimension | TRPV3 ion channel activation potency (EC50, mM) |
|---|---|
| Target Compound Data | EC50 = 6.54 ± 0.5 mM (isodihydrolavandulal) |
| Comparator Or Baseline | Citronellal EC50 = 5.78 ± 0.72 mM; Linalool EC50 = 6.19 ± 0.6 mM; Citral EC50 = 6.61 ± 0.93 mM |
| Quantified Difference | Δ vs citronellal: +0.76 mM (13.1% weaker); Δ vs linalool: -0.35 mM (5.7% stronger); Δ vs citral: -0.07 mM (1.1% stronger; statistically indistinguishable) |
| Conditions | hTRPV3 WT HEK293 cells, whole-cell patch clamp, holding potential −60 mV, n = 6–8 cells per compound |
Why This Matters
For formulators targeting TRPV3-mediated skin sensory effects, 2-isopropyl-5-methyl-2-hexenal offers a potency profile distinct from all three major acyclic monoterpene aldehydes, enabling precise tuning of warming/cooling sensations without switching to a different chemical class.
- [1] Malkia, A. et al., 'Natural acyclic monoterpenes activate TRPV3 by competitive displacement of endogenous lipids from the vanilloid site,' Nature Communications, 2025, 16, 58033. View Source
